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These application notes provide a detailed overview of the methodologies and data required to
conduct a robust cost-effectiveness analysis (CEA) of treatments for Hemophilia A. The
following sections outline the key components of such an analysis, from economic modeling
and clinical trial data to quality of life assessments.

Introduction to Cost-Effectiveness Analysis in
Hemophilia A

Hemophilia A is a rare genetic bleeding disorder characterized by a deficiency in clotting factor
VIII (FVIII), leading to spontaneous and prolonged bleeding, particularly into joints and
muscles. While treatment has evolved significantly, from on-demand plasma-derived FVIII to
prophylactic regimens with recombinant FVIII, extended half-life (EHL) products, non-factor
therapies like emicizumab, and potentially curative gene therapies, the economic burden of this
lifelong condition remains substantial.[1][2]

Cost-effectiveness analysis is a critical tool for evaluating the economic value of different
treatment strategies. It compares the costs and health outcomes of two or more interventions to
determine which provides the best value for money. In the context of Hemophilia A, CEAs are
essential for healthcare payers, policymakers, and clinicians to make informed decisions about
resource allocation and treatment guidelines. The primary outcome measure in these analyses
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is typically the incremental cost-effectiveness ratio (ICER), expressed as the cost per quality-
adjusted life-year (QALY) gained.[3][4]

Data Presentation: Comparative Treatment Costs
and Outcomes

The following tables summarize quantitative data from various studies, providing a comparative

overview of the costs and outcomes associated with different Hemophilia A treatment

strategies. Costs are highly variable and depend on factors such as disease severity, treatment

regimen, and the presence of inhibitors.[2]

Table 1: Annualized Costs of Hemophilia A Treatments (USD)

Direct Medical

Indirect Costs

Total Societal

Treatment Patient
. Costs (per (per Cost (per
Strategy Population . . .
patientlyear) patientlyear) patientlyear)
Severe
On-Demand o $184,518 -
Hemophilia A (no $16,952 ~$218,423
FVIIl (SHL) o $201,471
inhibitors)
) Severe
Prophylaxis FVIII o $292,525 -
Hemophilia A (no $8,867 ~$310,259
(SHL) _— $301,392
inhibitors)
] Severe )
Prophylaxis FVIII - ~$717,435 - Not consistently
Hemophilia A (no >$717,435
(EHL) S $942,860 reported
inhibitors)
o Severe .
Emicizumab - 482, 000(firstyear), 48 RipD @O didtemtlyear) ,
_ Hemophilia A >$448,000
Prophylaxis o reported
(with inhibitors) 448,000
(maintenance)
Gene Therapy Severe $2,000,000 -
(single HemophiliaA(no  $3,500,000 (one-  Not applicable ~$2-3.5 million

administration)

inhibitors)

time cost)
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Note: Costs are approximate and can vary significantly. SHL = Standard Half-Life, EHL =
Extended Half-Life. Data synthesized from multiple sources.[1][3][5][6][7]

Table 2: Incremental Cost-Effectiveness Ratios (ICERs) of Novel Therapies

Comparison ICER (per QALY gained) Conclusion
Prophylaxis vs. On-Demand Generally considered cost-
€40,229 - €59,315 ,
(FvI effective.
Emicizumab vs. Bypassing Dominant (more effective, less ) ]
o Highly cost-effective.
Agents (with inhibitors) costly)
o Varied by country, some ) )
Emicizumab vs. FVIII ) ) Cost-effectiveness is context-
) o studies show it to be cost-
Prophylaxis (no inhibitors) ) dependent.
effective.
Gene Therapy vs. FVIII Dominant to cost-effective at Potentially cost-saving over a
Prophylaxis prices up to ~$2,000,000 lifetime.

Note: QALY = Quality-Adjusted Life-Year. Data synthesized from multiple sources.[8][9][10][11]

Experimental Protocols
Protocol for Cost-Effectiveness Modeling using a
Markov Model

Markov models are widely used in the economic evaluation of chronic diseases like Hemophilia
A. They simulate the progression of a cohort of patients through a series of defined health
states over time.[4][6]

Objective: To estimate the lifetime costs and QALYs associated with different Hemophilia A

treatment strategies.
Model Structure:
o Health States: The model typically includes the following health states:

o No Bleed

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://cran.r-project.org/web/packages/eq5d/vignettes/eq5d.html
https://www.tandfonline.com/doi/full/10.1080/17474086.2024.2365929
https://www.researchgate.net/publication/341769414_Annual_Bleeding_Rates_Pitfalls_of_Clinical_Trial_Outcomes_in_Hemophilia_Patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC6058236/
https://www.researchgate.net/figure/Definition-of-bleeding-episodes-in-hemophilia-clinical-trials-CTs-Frequencies-of-the_fig6_341769414
https://pmc.ncbi.nlm.nih.gov/articles/PMC7719362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820916/
https://www.researchgate.net/figure/The-Markov-model-for-severe-hemophilia-type-A_fig1_311470970
https://www.sapsych.co.nz/wp-content/uploads/sites/3/2025/03/EQ-5D-Y-5L-User-Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10397835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6058236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Untreated Bleed

o Treated Bleed (Non-Joint)

o Treated Joint Bleed

o Development of Target Joints (e.g., 0, 1, 2+ target joints)
o Post-Surgical State (e.g., synovectomy, joint replacement)
o Development of Inhibitors

o Death (absorbing state)[9][11]

¢ Cycle Length: A cycle length of one week to one year is common, with patients transitioning
between health states at the end of each cycle.[9]

» Time Horizon: A lifetime horizon is typically used to capture the long-term consequences of
the disease and its treatment.[11]

o Perspective: The analysis can be conducted from a healthcare payer perspective (direct
medical costs only) or a societal perspective (including indirect costs such as productivity
losses).[6]

Model Inputs and Data Sources:

» Transition Probabilities: The probability of moving from one health state to another in each
cycle. These are derived from:

o Clinical trial data (e.g., annualized bleeding rates).[11]
o Observational studies and patient registries.
o Expert opinion.

e Costs:

o Direct Medical Costs: Drug acquisition costs, hospitalization costs, physician visits,
surgical costs. Sourced from healthcare databases, published literature, and
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pharmacoeconomic formularies.[6]

o Indirect Costs: Productivity losses due to absenteeism and presenteeism. Sourced from
labor statistics and patient surveys.

» Utilities (for QALYs): Health state utility values are derived from patient-reported outcomes
using instruments like the EQ-5D-5L.[10] These values represent the preference for a
particular health state on a scale of O (death) to 1 (perfect health).

Analysis:

A hypothetical cohort of patients is simulated through the model for each treatment strategy.
o Total costs and QALYs are accumulated over the model's time horizon.

e The ICER is calculated as: (Cost of Intervention A - Cost of Intervention B) / (QALY's with
Intervention A - QALY's with Intervention B).

o Sensitivity analyses (e.g., probabilistic sensitivity analysis) are performed to assess the
robustness of the results to uncertainty in the input parameters.[6]

Protocol for a Representative Phase lll Clinical Trial
(based on HAVEN 3 for Emicizumab)

This protocol outlines the key elements of a Phase Il clinical trial designed to evaluate the
efficacy and safety of a novel prophylactic agent for Hemophilia A without inhibitors.

Objective: To evaluate the efficacy, safety, and pharmacokinetics of prophylactic emicizumab
versus no prophylaxis in patients with severe Hemophilia A without FVIII inhibitors.

Study Design: Randomized, multicenter, open-label.
Patient Population:
e Inclusion Criteria:

o Males =212 years of age.
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o Diagnosis of severe congenital Hemophilia A (FVI1II level <1%).
o History of receiving episodic or prophylactic FVIII treatment.

o Documentation of bleeding episodes for at least 24 weeks prior to enrollment.

e Exclusion Criteria:
o History of FVIII inhibitors.
o Inherited or acquired bleeding disorder other than Hemophilia A.
o Current or previous treatment for thromboembolic disease.
Intervention and Comparator:
« Intervention Arms:

o Emicizumab prophylaxis administered subcutaneously at a loading dose followed by a
maintenance dose (e.g., 1.5 mg/kg weekly or 3 mg/kg every 2 weeks).

e Comparator Arm:

o No prophylaxis (episodic FVIII treatment for bleeding events).
Endpoints:
e Primary Endpoint:

o Annualized Bleeding Rate (ABR) for treated bleeds. A "treated bleed" is defined as a
bleeding episode that requires treatment with a hemostatic agent.

e Secondary Endpoints:
o ABR for all bleeds (treated and untreated).
o ABR for spontaneous bleeds, joint bleeds, and target joint bleeds.

o Patient-reported outcomes (e.g., health-related quality of life).
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o Safety assessments (e.g., adverse events, immunogenicity).
Data Collection and Analysis:
» Bleeding events are recorded by patients in a diary.

o ABRs are compared between the emicizumab and no prophylaxis arms using appropriate
statistical methods (e.g., negative binomial regression).

o Safety data is summarized descriptively.

Protocol for a Representative Phase lll Clinical Trial
(based on GENEYr8-1 for Valoctocogene Roxaparvovec)

This protocol outlines the key elements of a Phase Il clinical trial for a gene therapy in severe
Hemophilia A.

Objective: To evaluate the efficacy and safety of a single infusion of valoctocogene
roxaparvovec in adult males with severe Hemophilia A.

Study Design: Open-label, single-group, multicenter.
Patient Population:
* Inclusion Criteria:
o Males =18 years of age.
o Severe Hemophilia A (FVIII activity < 1 1U/dL).
o Receiving FVIII prophylaxis.
e Exclusion Criteria:
o History of FVIII inhibitors.

o Pre-existing antibodies to the AAV5 vector.
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o Significant liver dysfunction.
Intervention:

e Asingle intravenous infusion of valoctocogene roxaparvovec at a specified dose (e.g.,
6x10713 vector genomes/kg).

Endpoints:
e Primary Endpoint:
o Change from baseline in FVIII activity at a pre-specified time point (e.g., weeks 49-52).
e Secondary Endpoints:
o Change from baseline in ABR for treated bleeds.
o Change from baseline in FVIII concentrate use.
o Safety assessments, with a focus on liver function and immune responses.
Data Collection and Analysis:
o FVIII activity is measured using a chromogenic substrate assay.
» Bleeding rates and FVIII consumption are compared to a pre-infusion baseline period.

» Safety is monitored through regular clinical and laboratory assessments.

Protocol for Health-Related Quality of Life (HRQoL) and
Utility Assessment

Objective: To measure health state utilities for use in the calculation of QALYSs.

Instrument: The EuroQol 5-Dimension 5-Level (EQ-5D-5L) questionnaire is a widely used
generic preference-based instrument.

Procedure:
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o Administration: The EQ-5D-5L is administered to patients at baseline and at regular intervals
throughout a clinical trial or observational study. It can be self-administered or administered
by a trained interviewer.

e Scoring the Descriptive System: The EQ-5D-5L descriptive system consists of five
dimensions: mobility, self-care, usual activities, pain/discomfort, and anxiety/depression.
Each dimension has five levels of severity, coded as follows:

o 1: No problems

o 2: Slight problems

o 3: Moderate problems
o 4: Severe problems

o 5: Extreme problems/Unable to A patient's health state is described by a 5-digit number
(e.g., 11234).

o Conversion to a Single Index Utility Value:

o A country-specific value set is used to convert the 5-digit health state into a single index
utility value. These value sets are derived from valuation studies of the general population.

o The value set provides a formula or algorithm to calculate the utility score. For example,
the utility for a given health state might be calculated as: 1 - (sum of decrements for each
level of each dimension).

o The resulting utility score typically ranges from <0 (worse than death) to 1 (perfect health).

» Visual Analogue Scale (VAS): The EQ-5D-5L also includes a VAS where patients rate their
overall health on a scale of 0 to 100. This provides a complementary measure of self-
perceived health.

Data Analysis:

o Mean utility scores are calculated for different health states within the Markov model.
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e Changes in utility scores over time are used to calculate QALY's for each treatment arm.
QALYs are calculated by multiplying the time spent in a health state by the utility value of that
health state.
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Caption: Intrinsic pathway of the coagulation cascade, highlighting the role of Factor VIII.
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Caption: Workflow of a cost-effectiveness analysis for Hemophilia A treatments.
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Caption: Simplified structure of a Markov model for Hemophilia A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.researchgate.net/publication/341769414_Annual_Bleeding_Rates_Pitfalls_of_Clinical_Trial_Outcomes_in_Hemophilia_Patients
https://pmc.ncbi.nlm.nih.gov/articles/PMC6058236/
https://www.researchgate.net/figure/Definition-of-bleeding-episodes-in-hemophilia-clinical-trials-CTs-Frequencies-of-the_fig6_341769414
https://pmc.ncbi.nlm.nih.gov/articles/PMC7719362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7719362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8820916/
https://www.researchgate.net/figure/The-Markov-model-for-severe-hemophilia-type-A_fig1_311470970
https://www.sapsych.co.nz/wp-content/uploads/sites/3/2025/03/EQ-5D-Y-5L-User-Guide.pdf
https://www.benchchem.com/product/b1167965#cost-effectiveness-analysis-of-hemophilia-a-treatments
https://www.benchchem.com/product/b1167965#cost-effectiveness-analysis-of-hemophilia-a-treatments
https://www.benchchem.com/product/b1167965#cost-effectiveness-analysis-of-hemophilia-a-treatments
https://www.benchchem.com/product/b1167965#cost-effectiveness-analysis-of-hemophilia-a-treatments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1167965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

